BenchChemオンラインストアへようこそ!

Avenanthramide C

antioxidant DPPH assay structure-activity relationship

Procure Avenanthramide C for its structurally unique 3′,4′-dihydroxy (catechol) moiety—distinct from Avn A/B. Essential as an RP-UHPLC-PDA/ESI-IT-MS analytical standard for oat quantification. Preferred for Alzheimer's research due to validated cognitive benefits and specific NOD1/NF-κB pathway modulation. Orally bioavailable with confirmed human systemic exposure. This is a functionally non-interchangeable compound; verify structure-specific applications.

Molecular Formula C16H13NO6
Molecular Weight 315.28 g/mol
CAS No. 116764-15-9
Cat. No. B1666151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvenanthramide C
CAS116764-15-9
Synonymsavenanthramide
avenanthramide 2C
avenanthramide-2C
avenanthramide-c
N-(3',4'-dihydroxycinnamoyl)-5-hydroxyanthranilic acid
Molecular FormulaC16H13NO6
Molecular Weight315.28 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O
InChIInChI=1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23)/b6-2+
InChIKeyIDUUXROOZBOOPH-QHHAFSJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avenanthramide C CAS 116764-15-9: Procurement-Relevant Overview of Oat-Derived Phenolic Alkaloid


Avenanthramide C (Avn C, CAS 116764-15-9, molecular formula C16H13NO6, molecular weight 315.28) is a phenolic alkaloid compound found almost exclusively in oats (Avena sativa L.), belonging to the avenanthramide family characterized by an amide linkage between anthranilic acid and hydroxycinnamic acid moieties [1]. Unlike the more abundant Avn A and Avn B, Avn C is distinguished by its caffeic acid-derived structure bearing a 3′,4′-dihydroxy substitution pattern on the cinnamoyl ring [2]. This structural feature confers distinct physicochemical and biological properties that differentiate Avn C from its in-class analogs in antioxidant potency and specific pathway modulation, making it a critical reference standard for analytical quantification and a functionally non-interchangeable compound in research applications [3].

Why Generic Oat Avenanthramide Substitution Fails: Functional Divergence of Avenanthramide C


Despite structural homology among avenanthramides A, B, and C, substitution among these congeners is scientifically unjustified due to distinct structure-activity relationships driven by ring substitution patterns. Avn C contains a 3′,4′-dihydroxy (catechol) moiety, whereas Avn A bears a single 4′-hydroxy and Avn B a 4′-hydroxy-3′-methoxy substitution [1]. These structural differences translate into quantitatively distinct antioxidant hierarchies [2], divergent binding affinities for target proteins in molecular docking studies [3], and non-overlapping metabolic relationships (Avn C serves as the biosynthetic precursor to Avn B via enzymatic methylation) [4]. Consequently, procurement of Avn C versus Avn A or Avn B represents a functionally consequential decision rather than a trivial substitution. The following evidence quantifies these differentiation dimensions.

Avenanthramide C Quantitative Differentiation Evidence: Procurement Selection Guide


Antioxidant Activity Hierarchy: Avenanthramide C Demonstrates Superior Radical Scavenging Versus A and B Congeners

Avenanthramide C exhibits the highest antioxidant activity among the three major oat avenanthramides (A, B, C). This superiority is consistently observed across multiple assay systems [1][2]. The activity order, as established by reactivity toward 1,1-diphenyl-2-picrylhydrazyl (DPPH), follows the same hierarchy as their corresponding cinnamic acid moieties: caffeic acid-derived Avn C > ferulic acid-derived Avn B > p-coumaric acid-derived Avn A [2]. This rank-order differentiation has been independently validated and cited as: AVA-C > AVA-B > AVA-A [1].

antioxidant DPPH assay structure-activity relationship

NF-κB Pathway Inhibition: Allosteric IKKβ Modulation by Avenanthramide C in Skeletal Muscle Cells

Avenanthramide C, along with Avn A and Avn B, acts as an allosteric inhibitor of IκB kinase β (IKKβ), a critical upstream regulator of the NF-κB inflammatory pathway [1]. In tert-butyl hydroperoxide (tBHP)-stimulated C2C12 skeletal muscle cells, treatment with avenanthramides (including Avn C) reduced cyclooxygenase-2 (COX-2) protein expression and luciferase activity by 50% (P < 0.01) relative to tBHP-only controls, accompanied by significant reduction in prostaglandin E2 levels (P < 0.01) [1]. Protein-ligand docking and molecular dynamics simulations confirmed that avenanthramides bind to an allosteric site on IKKβ distinct from the ATP-binding pocket, thereby modulating IKKβ's affinity for the NF-κB complex without direct competition with ATP [1].

NF-κB inhibition IKKβ anti-inflammatory

Direct Comparative Assessment: Avenanthramide A, B, and C Protective Activities in H2O2-Induced Endothelial Dysfunction

In a head-to-head comparative study evaluating avenanthramides A, B, and C (each at 50 μM) in H2O2-induced endothelial dysfunction using EA.hy926 cells, all three compounds significantly enhanced cell viability and nitric oxide production compared to H2O2-only controls [1]. However, molecular docking analysis revealed that avenanthramide A exhibited the strongest binding affinity for HO-1 and iNOS, which was correlated with its superior overall biological activity in this specific endothelial model [1]. This finding represents a critical procurement consideration: while Avn C demonstrates superior antioxidant capacity in cell-free radical scavenging assays (Evidence Item 1), Avn A may outperform Avn C in endothelial-specific protective functions due to differential protein target engagement [1].

endothelial dysfunction Nrf2/HO-1 pathway comparative efficacy

Avenanthramide C In Vivo Bioavailability: Human Pharmacokinetic Evidence Following Oral Consumption

The bioavailability of avenanthramide C in humans has been directly quantified following acute oral consumption. In a study with healthy older adults (mean age ~60 years), consumption of 0.5 g or 1 g of an avenanthramide-enriched mixture resulted in measurable plasma concentrations of individual avenanthramides [1]. Plasma concentrations for avenanthramide C reached 41.4 nmol/L (0.5 g dose) and 89.0 nmol/L (1 g dose), confirming systemic absorption following oral administration [1]. This pharmacokinetic data provides evidence that Avn C is orally bioavailable in humans, distinguishing it from compounds with only in vitro activity or negligible in vivo absorption.

bioavailability pharmacokinetics human study

Biosynthetic Relationship: Avenanthramide C as Precursor to Avenanthramide B via Caffeoyl-CoA O-Methyltransferase

Avenanthramide C serves as the direct biosynthetic precursor to avenanthramide B in oats. The conversion is catalyzed by caffeoyl-CoA O-methyltransferase (EC 2.1.1.104), which methylates the 3′-hydroxyl group of the caffeic acid moiety in Avn C to yield the ferulic acid-derived Avn B [1][2]. This metabolic relationship establishes Avn C as the more 'upstream' compound in the biosynthetic pathway, which may influence its relative abundance, metabolic stability, and potential for enzymatic conversion in biological systems compared to Avn B [1]. In dry oat seeds, avenanthramide C is the most abundant congener, present at concentrations approximately two-fold higher than either Avn A or Avn B [3].

biosynthesis metabolic pathway enzymatic conversion

Alzheimer's Disease Model Efficacy: Avenanthramide C Demonstrates Disease-Modifying Activity in Transgenic Mouse Models

Avenanthramide C has demonstrated disease-modifying activity in multiple Alzheimer's disease (AD) transgenic mouse models, a therapeutic indication not equivalently established for Avn A or Avn B. In 5×FAD mice (a widely used AD model), oral Avn C administration significantly alleviated high-fat diet-accelerated neuroinflammation, amyloid pathology, and cognitive deficits [1]. Specific quantified outcomes included reduced Aβ deposition, enhanced expression of synapse proteins, and restored synaptic plasticity, with corresponding improvements in both spatial and recognition memory [1]. In a separate longitudinal study, early and sustained Avn C intervention preserved cognitive function and modulated multiple pathological pathways, suggesting potential to slow or prevent AD progression [2]. Notably, the extensive AD-focused preclinical development for Avn C is not matched by comparable bodies of evidence for Avn A or Avn B.

Alzheimer's disease neuroinflammation cognitive function

Avenanthramide C Procurement Scenarios: High-Value Research and Industrial Applications


Analytical Reference Standard for Oat Product Quality Control and Metabolomic Profiling

Avenanthramide C serves as an essential analytical reference standard for the identification and quantification of avenanthramides in oat-derived materials. The compound is specifically validated for use in reversed-phase ultra-high performance liquid chromatography equipped with photodiode array detection (RP-UHPLC-PDA) and electrospray ionization ion trap mass spectrometry (ESI-IT-MS) for the determination of avenanthramide content in oat seeds and seedlings [1]. Given that Avn C is approximately two-fold more abundant than Avn A or Avn B in dry oat seeds [2], it represents the most analytically significant congener for routine quality control applications. Commercially available analytical standards are supplied at ≥98.0% purity (HPLC or GC) [3], suitable for calibration curve preparation and method validation in food science, nutraceutical development, and botanical authentication workflows.

Neurodegenerative Disease Research: Alzheimer's Disease and Neuroinflammation Studies

Based on the unique disease-specific preclinical validation established in Section 3, Evidence Item 6, avenanthramide C is the preferred avenanthramide congener for Alzheimer's disease and neuroinflammation research. Studies in 5×FAD transgenic mice demonstrate that oral Avn C administration reduces Aβ deposition, enhances synaptic protein expression, restores synaptic plasticity, and improves both spatial and recognition memory [4][5]. The evidence supports procurement of Avn C specifically (rather than Avn A or Avn B) for investigations targeting NOD1-driven neuroinflammation, amyloid pathology modification, or cognitive preservation in AD models [4].

NF-κB Pathway-Focused Anti-Inflammatory Research in Skeletal Muscle or Endothelial Systems

Avenanthramide C is appropriate for studies investigating allosteric modulation of IKKβ and downstream NF-κB pathway inhibition. As demonstrated in Section 3, Evidence Item 2, avenanthramides (including Avn C) reduce COX-2 protein expression and prostaglandin E2 levels by 50% in tBHP-stimulated C2C12 skeletal muscle cells through binding to an allosteric site on IKKβ distinct from the ATP-binding pocket [6]. This mechanism differentiates Avn C from ATP-competitive kinase inhibitors. Researchers should note, however, the context-dependent efficacy profile revealed in Section 3, Evidence Item 3: while Avn C exhibits superior antioxidant capacity in cell-free assays, Avn A may demonstrate stronger protective activity in endothelial dysfunction models due to differential protein target engagement (HO-1 and iNOS) [7]. Selection between Avn C and Avn A for inflammation studies should therefore be guided by the specific target cell type and pathway of interest.

Human Bioavailability and In Vivo Pharmacology Studies Requiring Oral Administration

For research requiring oral administration with confirmed systemic exposure in human subjects, avenanthramide C is validated by direct pharmacokinetic evidence. As established in Section 3, Evidence Item 4, oral consumption of 0.5 g or 1 g avenanthramide-enriched mixture in healthy older adults yields measurable plasma Avn C concentrations of 41.4 nmol/L and 89.0 nmol/L, respectively [8]. This bioavailability profile supports Avn C procurement for in vivo pharmacology studies, dietary intervention trials, and nutraceutical formulation development where systemic exposure is a prerequisite. The compound's structural identity as the biosynthetic precursor to Avn B [9] may also inform study design considerations regarding metabolic conversion and metabolite tracking in biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avenanthramide C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.